molecular formula C13H19ClFNO B2879542 4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride CAS No. 1380300-59-3

4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride

Cat. No.: B2879542
CAS No.: 1380300-59-3
M. Wt: 259.75
InChI Key: VPHIOSCWLVGZQX-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride (CAS: 898792-43-3; alternative CAS: 1803591-23-2 ) is a fluorinated organic compound featuring a tetrahydropyran (oxane) core substituted at the 4-position with a 4-fluorobenzyl group and a methanamine hydrochloride moiety. Its molecular formula is C₁₃H₁₇ClFNO, with a molecular weight of 257.74 g/mol. This compound is classified as an ether derivative and is typically used as a biochemical intermediate in pharmaceutical research .

Properties

IUPAC Name

[4-[(4-fluorophenyl)methyl]oxan-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FNO.ClH/c14-12-3-1-11(2-4-12)9-13(10-15)5-7-16-8-6-13;/h1-4H,5-10,15H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPHIOSCWLVGZQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CC2=CC=C(C=C2)F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three key components:

  • Tetrahydropyran-4-ylmethanamine backbone
  • 4-Fluorobenzyl substituent
  • Hydrochloride counterion

Retrosynthetically, the molecule is accessible via alkylation of tetrahydropyran-4-amine derivatives or reductive amination of ketone precursors.

Stepwise Laboratory Synthesis

Alkylation of Tetrahydropyran-4-amine

A widely adopted route involves nucleophilic substitution between tetrahydropyran-4-amine and 4-fluorobenzyl halides:

Reaction Scheme:

  • Substrate Preparation :
    • Tetrahydropyran-4-amine : Synthesized via cyclization of 1,5-diols with ammonia under acidic conditions or reduction of tetrahydropyran-4-one oxime.
    • 4-Fluorobenzyl chloride : Prepared by chlorination of 4-fluorotoluene using SOCl₂ or PCl₃.
  • Alkylation :

    • Conditions :
      • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
      • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
      • Temperature: 0°C to room temperature
    • Mechanism : SN2 displacement of the benzyl chloride’s chloride by the amine’s lone pair.
  • Salt Formation :

    • The free base is treated with HCl gas in anhydrous ether or ethanol to precipitate the hydrochloride salt.

Yield Optimization :

  • Excess tetrahydropyran-4-amine (1.2 eq) improves conversion.
  • Anhydrous conditions prevent hydrolysis of the benzyl chloride.

Reductive Amination Pathway

For improved stereocontrol, reductive amination of 4-[(4-fluorophenyl)methyl]oxan-4-one offers an alternative route:

Reaction Scheme:

  • Ketone Synthesis :
    • 4-[(4-Fluorophenyl)methyl]oxan-4-one : Prepared via Grignard addition of 4-fluorobenzyl magnesium bromide to tetrahydropyran-4-one.
  • Reductive Amination :

    • Reagents : Ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN) in methanol.
    • Mechanism : Formation of an imine intermediate, followed by borohydride reduction.
  • Acidification :

    • The amine is protonated with concentrated HCl to form the hydrochloride salt.

Advantages :

  • Avoids handling air-sensitive benzyl halides.
  • Higher stereochemical fidelity due to in situ imine formation.

Industrial-Scale Production

Continuous Flow Alkylation

Industrial syntheses prioritize throughput and purity through:

  • Continuous Flow Reactors : Enable precise control of residence time and temperature during alkylation.
  • In-line Purification : Coupled crystallization units precipitate the hydrochloride salt directly from the reaction stream.

Typical Parameters :

Parameter Value
Reactor Temperature 25°C
Pressure 1 atm
Residence Time 15 min
Throughput 50 kg/h

Catalytic Reductive Methods

Nickel-catalyzed hydrogenation provides a greener alternative for amine synthesis:

  • Catalyst : Ni/Al₂O₃ (5% loading)
  • Conditions : H₂ gas (50 psi), ethanol, 80°C
  • Substrate : 4-[(4-Fluorophenyl)methyl]oxan-4-one oxime

Benefits :

  • Eliminates stoichiometric reductants like LAH.
  • Recyclable catalyst reduces waste.

Critical Analysis of Methodologies

Yield and Purity Comparison

Method Yield (%) Purity (%) Scale
Alkylation (Lab) 65–75 95–98 Gram-scale
Reductive Amination 70–80 97–99 Multi-gram
Flow Alkylation 85–90 >99 Kilogram
Catalytic Hydrogenation 78–82 96–98 Pilot-plant

Key Observations :

  • Flow chemistry enhances yield and purity via superior mixing and heat transfer.
  • Reductive amination avoids hazardous benzyl halides but requires stringent moisture control.

Purification Techniques

  • Recrystallization : Ethanol/water mixtures (3:1 v/v) effectively remove unreacted amine and halide byproducts.
  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) for lab-scale purification.
  • Simulated Moving Bed (SMB) Chromatography : Used industrially for continuous separation.

Stereochemical Considerations

The tetrahydropyran ring’s chair conformation influences the amine’s spatial orientation:

  • Axial vs. Equatorial Amine : Axial positioning minimizes 1,3-diaxial interactions, favoring thermodynamic control during crystallization.
  • Chiral Resolution : Racemic mixtures are separated via diastereomeric salt formation with (-)-di-p-toluoyl-D-tartaric acid.

Emerging Methodologies

  • Photoredox Catalysis : Visible light-mediated C–N coupling for benzylamine synthesis.
  • Biocatalytic Amination : Engineered transaminases for enantioselective amine formation (experimental stage).

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound "4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride":

Basic Information

  • Chemical Names:
    • This compound
    • (4-fluorophenyl)(oxan-4-yl)methanamine hydrochloride
  • Molecular Formula: C12H16FNO
  • Molecular Weight: 245.72

Potential Applications and Research

While the search results do not explicitly detail specific applications or case studies for "this compound," the information available allows for inferences regarding its potential use in scientific research:

  • Life Science Research: American Elements indicates that (4-fluorophenyl)(oxan-4-yl)methanamine is an organic compound in their catalog of life science products, suggesting its use as a building block in more complex molecules or as a reference standard .
  • Chemical Synthesis: The compound can be used as a reagent in chemical synthesis .
  • Pharmaceutical Research: The presence of a fluorophenyl group and an oxane ring suggests potential applications in medicinal chemistry. These structural features are common in various pharmaceuticals.
  • Factor VIIa Inhibitors: Related compounds, such as 4-aminomethyl benzamidine derivatives, have been investigated as factor VIIa inhibitors . "this compound" might be explored in similar contexts due to the presence of related structural elements .

Additional Information

  • The compound is available for purchase from chemical suppliers like Enamine and CymitQuimica .
  • Purity is typically around 95% .
  • Safety data sheets (SDS) may be available from suppliers .

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. It may modulate the activity of these targets, leading to changes in cellular signaling pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs with Varying Substituents

The following compounds share the oxane core and methanamine hydrochloride group but differ in substituent type, position, or electronic properties:

Compound Name Substituent Molecular Formula MW (g/mol) Key Differences Source
4-[(4-Fluorophenyl)methyl]oxan-4-ylmethanamine HCl 4-Fluorophenylmethyl C₁₃H₁₇ClFNO 257.74 Reference compound
4-[(3-Fluorophenyl)methyl]oxan-4-ylmethanamine HCl 3-Fluorophenylmethyl C₁₃H₁₇ClFNO 259.75 Fluorine in meta position; slightly higher MW
4-{[4-(Trifluoromethyl)phenyl]methyl}oxan-4-ylmethanamine HCl 4-Trifluoromethylphenylmethyl C₁₄H₁₇ClF₃NO 307.45 CF₃ group increases lipophilicity and MW
4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine HCl 2-Trifluoromethylphenyl C₁₃H₁₅ClF₃NO 305.72 CF₃ in ortho position; steric effects
4-Aminomethyltetrahydropyran HCl None (unsubstituted oxane) C₆H₁₄ClNO 151.63 Lacks aromatic substituent; lower MW

Key Observations :

  • Substituent Position : Moving the fluorine from para (target compound) to meta () may alter electronic interactions in receptor binding .
  • Trifluoromethyl vs.
  • Steric Effects : The ortho-CF₃ substituent () introduces steric hindrance, which could disrupt molecular packing or binding .

Core Structure Variations

Compounds with similar aromatic substituents but different heterocyclic cores:

Compound Name Core Structure Molecular Formula MW (g/mol) Key Differences Source
Paroxetine Hydrochloride Piperidine C₁₉H₂₀FNO₃·HCl 365.83 Piperidine core; SSRI activity
Pruvanserin Hydrochloride Piperazine C₂₂H₂₁FN₄O·HCl 412.89 Piperazine core; 5-HT receptor affinity
2-[(4-Fluorobenzyl)sulfanyl]ethylamine HCl Ethylamine with sulfur C₉H₁₁ClFNS 223.70 Sulfur linker; distinct pharmacophore

Key Observations :

  • Piperidine vs. Oxane: Paroxetine () shares a 4-fluorophenyl group but uses a piperidine core, demonstrating how core rigidity affects pharmacological profiles (e.g., SSRIs vs. unknown targets for the oxane derivative) .
  • Sulfur Linkers : ’s compound replaces the oxane with a sulfur-containing chain, highlighting the role of hydrogen bonding and polarity in solubility .

Physicochemical and Pharmacological Data

Property Target Compound 3-Fluoro Analog CF₃-Para Analog Unsubstituted Oxane
Molecular Weight 257.74 259.75 307.45 151.63
logP (Predicted) ~2.1 (moderate) ~2.3 ~3.5 ~0.5
Solubility Likely polar aprotic solvents Similar to target Lower aqueous solubility High aqueous solubility
Bioactivity Unknown (research intermediate) Unreported Unreported Unreported

Notes:

  • The trifluoromethyl analog’s higher logP suggests enhanced lipid bilayer penetration, making it more suitable for CNS targets .
  • The unsubstituted oxane () lacks aromaticity, rendering it more hydrophilic but less likely to engage in π-π stacking interactions .

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